molecular formula C24H24N2O6 B2649724 (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882229-97-2

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2649724
CAS RN: 882229-97-2
M. Wt: 436.464
InChI Key: DAFDHAJKWWZYJS-POHAHGRESA-N
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Description

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • The synthesis of structurally related compounds emphasizes regiospecific processes, where the correct identification of the regioisomer formed is crucial. Single-crystal X-ray analysis has been pivotal in unambiguous structure determination, illustrating the compound's potential in synthetic chemistry and structural biology applications (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactivity and Molecular Interaction Studies

  • Research on analog compounds showcases their involvement in various chemical reactions, highlighting the potential utility of the compound in developing new synthetic pathways and materials. For example, studies on pyrazole-based compounds reveal complex hydrogen-bonding framework structures, underscoring the importance of molecular interactions in designing functionally relevant materials (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Biological Activity and Pharmacological Potential

  • The structural analogs of the compound have shown promise in pharmacological research, including potential anticancer and HIV activity. This highlights the potential application of "(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid" in drug discovery and medicinal chemistry (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Molecular Docking and Computational Studies

  • Molecular docking and quantum chemical calculations on pyrazole and thiazole derivatives, including those structurally related to the compound , provide insights into their molecular interactions, reactivity, and potential biological targets. Such studies are crucial for understanding the molecular basis of the compound's activity and for guiding the rational design of more potent derivatives (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-30-19-8-4-16(5-9-19)20(27)10-6-18-15-26(13-12-23(28)29)25-24(18)17-7-11-21(31-2)22(14-17)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,28,29)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFDHAJKWWZYJS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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